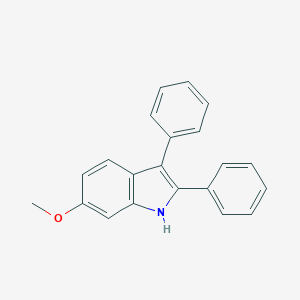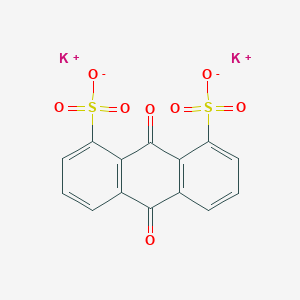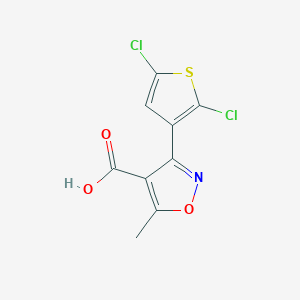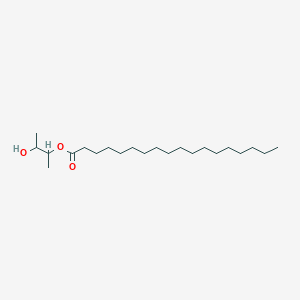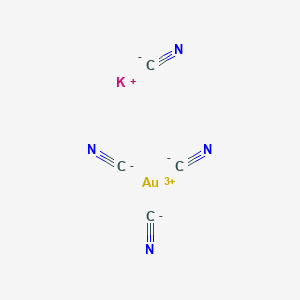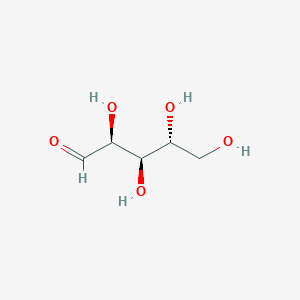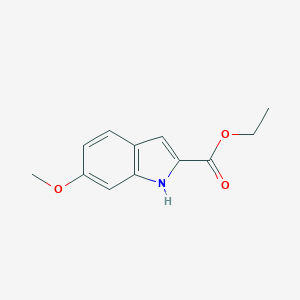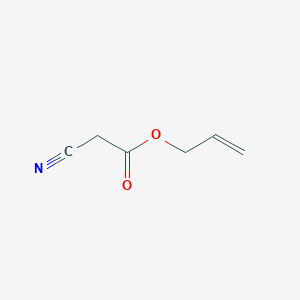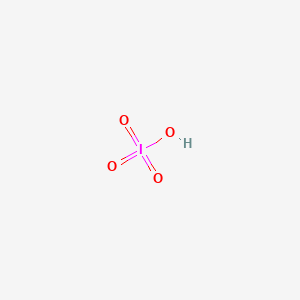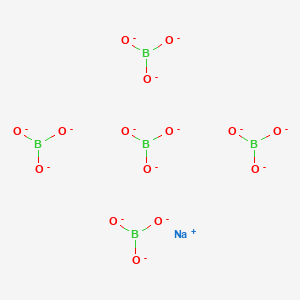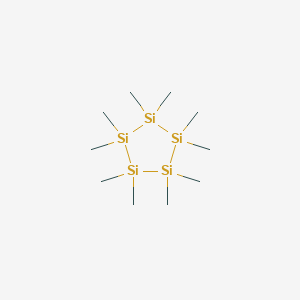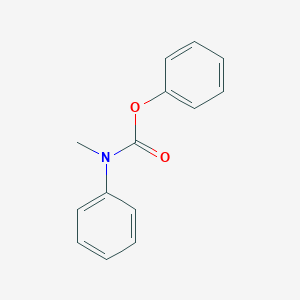
Zinc sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc sulfamate is a chemical compound that has gained attention in recent years due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of Zn(SO3NH2)2. This compound has been extensively studied for its unique properties and potential uses in areas such as electroplating, corrosion protection, and catalysis.
Wirkmechanismus
The mechanism of action of zinc sulfamate is not fully understood, but it is believed to act as a complexing agent that can form stable complexes with metal ions. These complexes can then be used for various applications, such as electroplating and corrosion protection.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used as a food additive in some countries. Further research is needed to fully understand its potential effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using zinc sulfamate in lab experiments is its relatively low cost compared to other chemical compounds. It is also relatively easy to synthesize and purify. However, one limitation is that it is not widely available and may be difficult to obtain in some regions.
Zukünftige Richtungen
There are many potential future directions for research on zinc sulfamate. One area of interest is its potential use as a replacement for traditional cyanide-based electroplating solutions. Another area of research is its potential use as a corrosion inhibitor for metals. In addition, it may have potential applications in catalysis and other chemical reactions. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of zinc sulfamate is a relatively simple process that involves the reaction of zinc oxide with sulfamic acid. The reaction takes place at high temperatures and produces this compound as a white crystalline powder. The purity of the resulting product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Zinc sulfamate has been studied extensively for its potential applications in various fields. In the field of electroplating, it has been shown to be an effective replacement for traditional cyanide-based electroplating solutions. This compound is also being investigated as a potential corrosion inhibitor for metals such as steel and aluminum. In addition, it has been studied as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
13770-90-6 |
|---|---|
Molekularformel |
H4N2O6S2Zn |
Molekulargewicht |
257.6 g/mol |
IUPAC-Name |
zinc;disulfamate |
InChI |
InChI=1S/2H3NO3S.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
YDJJYISOOCYHQU-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |
Kanonische SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
13770-90-6 |
Verwandte CAS-Nummern |
5329-14-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



